2-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-(5-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile”, similar compounds have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Synthesis and Application in Heterocyclic Chemistry
- This compound has been utilized in the synthesis of fused heterocyclic compounds, including thiazolopyrimidines, tetrazolopyrimidine, and pyrimidoquinazoline, with a focus on their antioxidant activities (Salem et al., 2015).
- It also plays a role in the creation of imidazo[1,2-a]- and pyrimido[1,2-a]pyrimidines, showcasing the versatility of pyrimidine derivatives in heterocyclic chemistry (Abdel-fattah et al., 1992).
Antimicrobial and Antioxidant Properties 3. Research demonstrates its use in synthesizing derivatives with significant in vitro antimicrobial activity against various bacterial and fungal strains, indicating potential pharmaceutical applications (Bhat & Begum, 2021).
- The compound's derivatives have been found to exhibit potent antioxidant activity, suggesting possible use in therapies targeting oxidative stress-related disorders (Salem & Errayes, 2016).
Biochemical Research and Pharmaceutical Development 5. This compound is instrumental in developing new heterocyclic compounds with relevance in biological processes and pharmaceutical applications. Its derivatives have shown a range of biological activities (Kassium & Hussein, 2019).
- It has been used in synthesizing pyrazolo[3,4-d]pyrimidine derivatives with evaluated antibacterial activity, reflecting its potential in developing new antimicrobial agents (Rostamizadeh et al., 2013).
Properties
IUPAC Name |
2-(5-benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c19-8-13-6-7-20-18(21-13)22-10-14-15(11-22)17(25)23(16(14)24)9-12-4-2-1-3-5-12/h1-7,14-15H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNQVTPTEUIQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=NC=CC(=N3)C#N)C(=O)N(C2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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